molecular formula C11H15FO B12082254 1-(4-Fluorophenyl)pentan-1-ol CAS No. 3913-55-1

1-(4-Fluorophenyl)pentan-1-ol

Cat. No.: B12082254
CAS No.: 3913-55-1
M. Wt: 182.23 g/mol
InChI Key: SGCWRWKHMFTANJ-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-butyl-4-fluoro- is an organic compound characterized by the presence of a benzene ring, a methanol group, an alpha-butyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-butyl-4-fluoro- typically involves the reaction of 4-fluorobenzyl alcohol with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.

Industrial Production Methods

Industrial production of Benzenemethanol, alpha-butyl-4-fluoro- may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize the reaction conditions, reduce production costs, and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-butyl-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Benzenemethanol, alpha-butyl-4-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-butyl-4-fluoro- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, alpha-methyl-
  • Benzenemethanol, alpha-ethyl-4-fluoro-
  • 4-Fluorobenzyl alcohol

Uniqueness

Benzenemethanol, alpha-butyl-4-fluoro- is unique due to the combination of its alpha-butyl group and fluorine atom, which confer distinct chemical and physical properties compared to its analogs

Properties

CAS No.

3913-55-1

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-(4-fluorophenyl)pentan-1-ol

InChI

InChI=1S/C11H15FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3

InChI Key

SGCWRWKHMFTANJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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